ESPT Decay Kinetics: Monotonic vs. Non-Monotonic Behavior Relative to Unsubstituted 2-Naphthol
Time-resolved fluorescence measurements demonstrate that the major decay rate constant (kd) of 1-propyl-2-naphthol (PN) increases monotonically from 7.6 × 10⁷ s⁻¹ at 0% water (v/v, in methanol) to 12.1 × 10⁷ s⁻¹ at 90% water [1]. Crucially, the parent 2-naphthol exhibits a non-monotonic dependence of its excited-state decay on water concentration, a behavior that complicates kinetic analysis and precludes simple modeling of the proton-transfer process [1]. This qualitative divergence in kinetic profile renders PN the superior probe for quantitative ESPT studies requiring unambiguous interpretation of water-cluster involvement.
| Evidence Dimension | Major neutral excited-state decay rate constant (kd) as a function of water volume fraction in methanol, and overall kinetic profile |
|---|---|
| Target Compound Data | kd = 7.6 × 10⁷ s⁻¹ (0% H₂O) to 12.1 × 10⁷ s⁻¹ (90% H₂O); monotonic increase |
| Comparator Or Baseline | 2-Naphthol (CAS 135-19-3): non-monotonic decay profile; quantitative kd values not directly modeled due to complex behavior |
| Quantified Difference | Qualitative: clean monotonic profile vs. non-monotonic profile; quantitative kd range for PN spans 7.6–12.1 × 10⁷ s⁻¹ |
| Conditions | Aqueous methanol mixtures (0–90% water v/v), picosecond time-resolved fluorescence, neutral pH |
Why This Matters
Researchers requiring tractable ESPT kinetics for mechanistic studies or probe development should select 1-propyl-2-naphthol because its monotonic decay permits direct kinetic modeling, unlike the parent 2-naphthol, whose complex behavior introduces ambiguity.
- [1] Tolbert, L. M., Harvey, L. C., & Lum, R. C. (1993). Excited-State Proton Transfer from Hydroxyalkylnaphthols. Journal of Physical Chemistry, 97(50), 13335–13340. View Source
